molecular formula C6H10N2O2S2 B1443891 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide CAS No. 1344280-80-3

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide

Cat. No. B1443891
M. Wt: 206.3 g/mol
InChI Key: XEHUYHBEUDNCKL-UHFFFAOYSA-N
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Description

“2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide” is a chemical compound with the molecular formula C6H10N2O2S2. It has a molecular weight of 206.29 g/mol . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide” is 1S/C6H10N2O2S2/c1-5-6(11-4-8-5)2-3-12(7,9)10/h4H,2-3H2,1H3,(H2,7,9,10) . The compound has a topological polar surface area of 110 Ų and a complexity of 234 .


Physical And Chemical Properties Analysis

“2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide” has a molecular weight of 206.3 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. The compound has a rotatable bond count of 3 .

Scientific Research Applications

  • Synthesis of Cyclic Sulfonamides : Cyclic sulfonamides, like 2-(4-methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide, have been synthesized through intramolecular Diels-Alder reactions. These compounds have potential applications in medicinal chemistry, including as histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

  • Development of Novel Sulfonamide Derivatives : The reactivity of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, which can react with amines to build sulfonamides, has been explored for synthesizing trisubstituted 1,3-thiazoles (Turov, Vinogradova, & Brovarets, 2014).

  • Antimicrobial and Antiviral Applications : Some derivatives of 1,3-thiazole sulfonamides exhibit antimicrobial and antiviral activities. Research in this area includes the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides and their evaluation for anti-tobacco mosaic virus activity (Chen et al., 2010).

  • Chemical Synthesis and Molecular Modeling : The development of organosulfur metallic compounds incorporating 1,3-thiazole sulfonamides for use as potential drugs has been investigated. These compounds have been characterized and evaluated for their antimicrobial and antioxidant activities (Hassan et al., 2021).

  • Molecular Docking and QSAR Analysis : Theoretical studies, including quantum chemical calculations and molecular docking, have been performed on sulfonamide derivatives to understand their potential as inhibitors of enzymes like carbonic anhydrase (Remko, 2003).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for “2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide” are not available, thiazole derivatives are being explored for their potential in treating various diseases .

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S2/c1-5-6(11-4-8-5)2-3-12(7,9)10/h4H,2-3H2,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHUYHBEUDNCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide

CAS RN

1344280-80-3
Record name 2-(4-methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide
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2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide
Reactant of Route 3
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide
Reactant of Route 4
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide
Reactant of Route 5
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide
Reactant of Route 6
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide

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